3-pentyl-6,7,7a,8,9,11a-hexahydro-1,7-dihydroxy-7,10-dimethyldibenzo(b,d)oxepin 3-pentyl-6,7,7a,8,9,11a-hexahydro-1,7-dihydroxy-7,10-dimethyldibenzo(b,d)oxepin
Brand Name: Vulcanchem
CAS No.: 158550-93-7
VCID: VC0128165
InChI: InChI=1S/C21H30O3/c1-4-5-6-7-15-11-18(22)20-16-10-14(2)8-9-17(16)21(3,23)13-24-19(20)12-15/h10-12,16-17,22-23H,4-9,13H2,1-3H3
SMILES: CCCCCC1=CC(=C2C3C=C(CCC3C(COC2=C1)(C)O)C)O
Molecular Formula: C21H30O3
Molecular Weight: 330.5 g/mol

3-pentyl-6,7,7a,8,9,11a-hexahydro-1,7-dihydroxy-7,10-dimethyldibenzo(b,d)oxepin

CAS No.: 158550-93-7

Main Products

VCID: VC0128165

Molecular Formula: C21H30O3

Molecular Weight: 330.5 g/mol

3-pentyl-6,7,7a,8,9,11a-hexahydro-1,7-dihydroxy-7,10-dimethyldibenzo(b,d)oxepin - 158550-93-7

CAS No. 158550-93-7
Product Name 3-pentyl-6,7,7a,8,9,11a-hexahydro-1,7-dihydroxy-7,10-dimethyldibenzo(b,d)oxepin
Molecular Formula C21H30O3
Molecular Weight 330.5 g/mol
IUPAC Name 7,10-dimethyl-3-pentyl-7a,8,9,11a-tetrahydro-6H-benzo[d][1]benzoxepine-1,7-diol
Standard InChI InChI=1S/C21H30O3/c1-4-5-6-7-15-11-18(22)20-16-10-14(2)8-9-17(16)21(3,23)13-24-19(20)12-15/h10-12,16-17,22-23H,4-9,13H2,1-3H3
Standard InChIKey FHBKGUVKPKDHKT-UHFFFAOYSA-N
SMILES CCCCCC1=CC(=C2C3C=C(CCC3C(COC2=C1)(C)O)C)O
Canonical SMILES CCCCCC1=CC(=C2C3C=C(CCC3C(COC2=C1)(C)O)C)O
Synonyms 3-PEHHDO
3-pentyl-6,7,7a,8,9,11a-hexahydro-1,7-dihydroxy-7,10-dimethyldibenzo(b,d)oxepin
PubChem Compound 3083475
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator